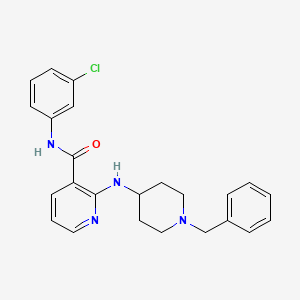

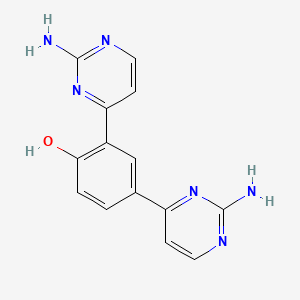

![molecular formula C22H20ClNO4 B612180 17-Methoxy-5,7-dioxa-24-azoniahexacyclo[11.11.0.02,10.04,8.014,19.020,24]tetracosa-1(24),3,8,11,13,15,17,19-octaen-18-ol;chloride CAS No. 208237-49-4](/img/structure/B612180.png)

17-Methoxy-5,7-dioxa-24-azoniahexacyclo[11.11.0.02,10.04,8.014,19.020,24]tetracosa-1(24),3,8,11,13,15,17,19-octaen-18-ol;chloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

NK314 is a novel synthetic benzo[c]phenanthridine alkaloid that shows strong antitumor activity. It inhibited topoisomerase II activity and stabilized topoisomerase II-DNA cleavable complexes. The DNA breaks occurred within 1h after treatment with NK314 even without digestion of topoisomerase II by proteinase K, whereas etoposide required digestion of the enzyme protein in cleavable complex to detect DNA breaks. Pretreatment with topoisomerase II catalytic inhibitors, ICRF-193 and suramin, reduced both cleavable complex-mediated DNA breaks and proteinase K-independent DNA breaks, but protease inhibitors and nuclease inhibitors only decreased the latter.

Aplicaciones Científicas De Investigación

Synthesis and Structural Analysis

- The compound has been used in the synthesis of highly solvated zinc(II) tetrakis(pentafluorophenyl)-β-octabromoporphyrin, demonstrating its role in creating complex structures with significant tetrahedral distortion and incorporation of different solvents in the crystal structure (Marsh et al., 1993).

Applications in Chemosenor Development

- It has been employed in the development of fluorescent macrocyclic chemosensors for Zn(II) detection, highlighting its utility in creating sensors with specific responses to metal ions at various pH levels (Ambrosi et al., 2020).

Involvement in Redox Reactions

- The compound plays a role in the study of redox reactions, such as the autoxidation of dicopper(I) macrocyclic complexes, providing insights into mixed-valence intermediate states and the behavior of copper complexes (Cabral et al., 1989).

Contribution to Antiproliferative Research

- In the field of medicinal chemistry, this compound has been used in the stereocontrolled synthesis of 3-methoxy and 3-benzyloxy-16-triazolyl-methyl-estra-17-ol hybrids, contributing to research on antiproliferative activities in various human cell lines (Kiss et al., 2019).

Crystal Structure Elucidation

- Its utilization in crystallography is evident in the elucidation of the structure of dihydroallocryptopine, where it helps in understanding the orientation of methoxy groups and their interactions in the crystal lattice (Sun et al., 2011).

Catalytic Applications

- This compound is involved in catalytic processes, as seen in the synthesis of copper(II) tetrakis(pentafluorophenyl)-β-octachloroporphyrin, indicating its role in the formation of complexes with significant geometrical distortion (Schaefer et al., 1993).

Propiedades

Número CAS |

208237-49-4 |

|---|---|

Nombre del producto |

17-Methoxy-5,7-dioxa-24-azoniahexacyclo[11.11.0.02,10.04,8.014,19.020,24]tetracosa-1(24),3,8,11,13,15,17,19-octaen-18-ol;chloride |

Fórmula molecular |

C22H20ClNO4 |

Peso molecular |

397.85 |

Nombre IUPAC |

1-hydroxy-2-methoxy-11a,13,14,15-tetrahydro-6aH-[1,3]dioxolo[4',5':4,5]benzo[1,2-c]pyrrolo[1,2-f]phenanthridin-12-ium chloride |

InChI |

InChI=1S/C22H19NO4.ClH/c1-25-17-7-6-13-14-5-4-12-9-18-19(27-11-26-18)10-15(12)21(14)23-8-2-3-16(23)20(13)22(17)24;/h4-7,9-10,12,15H,2-3,8,11H2,1H3;1H |

Clave InChI |

YLNMBOMTXKNYDO-UHFFFAOYSA-N |

SMILES |

OC1=C(OC)C=CC2=C(C=CC3C4C=C5C(OCO5)=C3)C4=[N+]6C(CCC6)=C12.[Cl-] |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO, not in water |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

NK314; NK-314; NK 314. |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

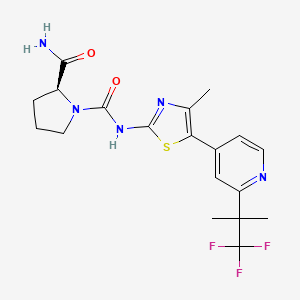

![3-[4-(morpholin-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl]benzonitrile](/img/structure/B612100.png)

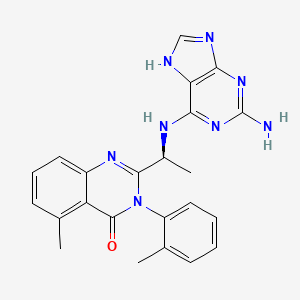

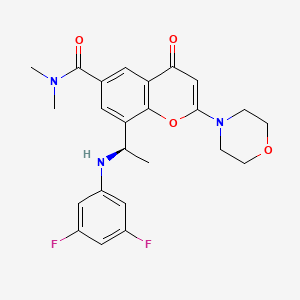

![2-chloro-N-[2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]ethyl]-4-[[2-[[(2R)-1-hydroxy-3-methylbutan-2-yl]amino]-9-propan-2-ylpurin-6-yl]amino]benzamide](/img/structure/B612107.png)

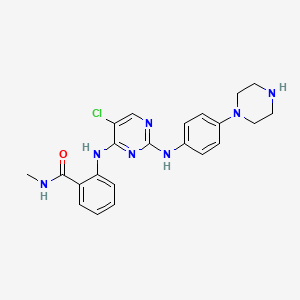

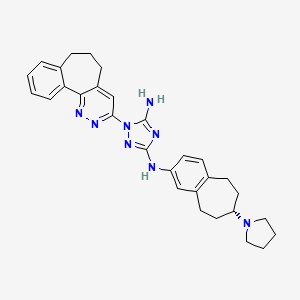

![(S)-(+)-tert-Butyl 2-(4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl)acetate](/img/structure/B612109.png)

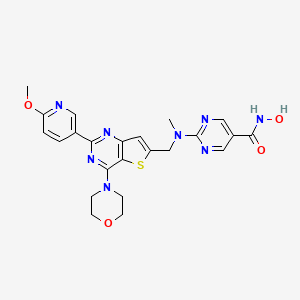

![4-[[(2S)-2-(3-Chlorophenyl)-2-hydroxyethyl]amino]-3-[7-methyl-5-(4-morpholinyl)-1H-benzimidazol-2-yl]-2(1H)-pyridinone](/img/structure/B612114.png)

![(S)-3-(4-(2-(4-(2-(3-chlorophenyl)-2-hydroxyethylamino)-2-oxo-1,2-dihydropyridin-3-yl)-7-methyl-1H-benzo[d]imidazol-5-yl)piperazin-1-yl)propanenitrile](/img/structure/B612115.png)